

# Application Note: Liquid-Liquid Extraction of Synthetic Cathinones from Plasma

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## Compound of Interest

Compound Name: *N,N-Diethylpentylone hydrochloride*

Cat. No.: B593733

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## Introduction

Synthetic cathinones, often referred to as "bath salts," represent a large and dynamic class of new psychoactive substances (NPS) that pose significant challenges for forensic and clinical toxicology.[1][2] Accurate and reliable quantification of these compounds in biological matrices such as plasma is crucial for understanding their pharmacokinetics, assessing toxicity, and in legal investigations. Liquid-liquid extraction (LLE) is a widely employed sample preparation technique for the isolation of synthetic cathinones from complex biological matrices like plasma due to its simplicity and effectiveness.[1] This application note provides a detailed protocol for the LLE of synthetic cathinones from plasma, followed by instrumental analysis, and includes a summary of relevant quantitative data.

## Principle of Liquid-Liquid Extraction

Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent. By adjusting the pH of the aqueous phase, the charge state of the target analytes (synthetic cathinones) can be manipulated to favor their partitioning into the organic phase, thereby separating them from endogenous interferences such as proteins and salts. Subsequent evaporation of the organic solvent concentrates the analytes, which are then reconstituted in a suitable solvent for instrumental analysis, commonly by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]

## Materials and Reagents

- Blank human plasma
- Reference standards for synthetic cathinones
- Internal standards (e.g., deuterated analogs)
- Extraction solvent (e.g., Ethyl acetate, Dichloromethane)
- Buffer solution (e.g., Phosphate buffer, Borate buffer)
- Sodium hydroxide (NaOH) or Ammonium hydroxide for pH adjustment
- Sodium chloride (NaCl) for "salting-out" effect (optional)[5]
- Anhydrous sodium sulfate
- Reconstitution solvent (e.g., Methanol, Mobile phase)
- Vortex mixer
- Centrifuge
- Solvent evaporator (e.g., nitrogen evaporator)
- Autosampler vials

## Experimental Protocols

### Protocol 1: General Liquid-Liquid Extraction

This protocol is a generalized procedure synthesized from common LLE methods for synthetic cathinones.

- Sample Preparation:
  - Pipette 500  $\mu$ L of plasma into a clean centrifuge tube.
  - Add the internal standard solution to the plasma sample.

- pH Adjustment:
  - Add 500  $\mu\text{L}$  of a suitable buffer solution (e.g., 0.1 M phosphate buffer, pH 6) to the plasma sample.<sup>[6]</sup>
  - Adjust the pH of the sample to a basic condition (e.g., pH 9-10) using a few drops of NaOH or ammonium hydroxide to ensure the cathinones are in their free base form, which is more soluble in organic solvents.
- Extraction:
  - Add 2 mL of the organic extraction solvent (e.g., ethyl acetate).
  - Vortex the mixture for 2 minutes to ensure thorough mixing and facilitate the transfer of analytes into the organic phase.
  - Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
- Isolation and Drying:
  - Carefully transfer the upper organic layer to a clean tube.
  - To improve recovery, a second extraction of the aqueous layer can be performed.
  - Add anhydrous sodium sulfate to the collected organic phase to remove any residual water.
- Evaporation and Reconstitution:
  - Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).
  - Reconstitute the dried extract in 100  $\mu\text{L}$  of a suitable solvent (e.g., methanol or the initial mobile phase of the chromatographic system).
- Analysis:

- Transfer the reconstituted sample to an autosampler vial for analysis by GC-MS or LC-MS/MS.

## Protocol 2: Dispersive Liquid-Liquid Microextraction (DLLME)

This protocol is based on a more recent, environmentally friendly microextraction technique.[\[5\]](#)  
[\[7\]](#)

- Sample Pre-treatment:
  - For whole blood/plasma, perform protein precipitation.
  - Centrifuge the sample and collect the supernatant.
- Extraction:
  - To the supernatant, add borate buffer and sodium chloride.
  - Add a mixture of ethyl acetate and acetonitrile as the extraction and disperser solvents, respectively.[\[5\]](#)[\[7\]](#)
  - Vortex the mixture vigorously.
- Phase Separation:
  - Centrifuge the vial to separate the fine droplets of the extraction solvent from the aqueous phase.
- Collection and Analysis:
  - Transfer the organic layer to an autosampler vial.
  - Evaporate the solvent to dryness and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[\[5\]](#)[\[7\]](#)

## Quantitative Data Summary

The following table summarizes the quantitative data from various studies on the extraction of synthetic cathinones from plasma and blood.

Analyte(s)	Extraction Method	Matrix	Analytical Method	LOQ (ng/mL)	LOD (ng/mL)	Recovery (%)	Reference
14 Synthetic Cathinones	SPE	Plasma	GC-NCI-MS	0.89 - 1.12 (µg/L)	0.26 - 0.34 (µg/L)	-	[8][9]
Multiple Synthetic Cathinones	DLLME	Whole Blood	UHPLC-MS/MS	10	1	27.4 - 60.0	[5][7]
Emerging Cathinones	SPE	Blood	GC-MS	10	5	> 73	[2]
30 Synthetic Cathinones	SPE	Postmortem Blood	LC-MS-MS	1	1	-	[10]
40 NPS (including cathinones)	m-SPE	Human Plasma	LC-QTOF-MS	-	0.002 - 0.084 (mg/L)	36.9 - 110.6	[11]
9 Cathinones	PP	Blood	-	-	-	-	[1]
Mephedrone	LLE	Plasma	-	-	-	-	[1]
22 Synthetic Cathinones	-	Blood	LC-HRMS	1 - 5	-	-	[3]

LOD: Limit of Detection; LOQ: Limit of Quantification; LLE: Liquid-Liquid Extraction; SPE: Solid-Phase Extraction; DLLME: Dispersive Liquid-Liquid Microextraction; m-SPE: magnetic Solid Phase Extraction; PP: Protein Precipitation; GC-MS: Gas Chromatography-Mass Spectrometry; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; LC-HRMS: Liquid Chromatography-High Resolution Mass Spectrometry; LC-QTOF-MS: Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry; GC-NCI-MS: Gas Chromatography-Negative Chemical Ionization-Mass Spectrometry.

## Visualization of the LLE Workflow



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Caption: Workflow for liquid-liquid extraction of synthetic cathinones from plasma.

## Discussion

The choice of extraction solvent and pH are critical parameters in the LLE of synthetic cathinones. Basic pH ensures that the cathinone molecules, which are typically basic amines, are deprotonated and thus more soluble in organic solvents. The selection of the organic solvent is based on its polarity and ability to efficiently extract the target analytes while minimizing the co-extraction of interfering substances.

While LLE is a robust and widely used technique, other methods like solid-phase extraction (SPE) and dispersive liquid-liquid microextraction (DLLME) are also prevalent.<sup>[3][5][12]</sup> SPE can offer cleaner extracts and higher throughput, while DLLME is a miniaturized version of LLE that is faster and requires smaller volumes of solvents, aligning with the principles of green chemistry.<sup>[5][7]</sup>

The subsequent instrumental analysis by GC-MS or LC-MS/MS provides the necessary selectivity and sensitivity for the detection and quantification of synthetic cathinones at low

concentrations typically found in biological samples.[3][12] Method validation, including the assessment of linearity, accuracy, precision, recovery, and matrix effects, is essential to ensure the reliability of the analytical results.[2][12]

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